molecular formula C₁₂H₂₄N₂O₂ B1663471 Falintolol, (Z)- CAS No. 106401-52-9

Falintolol, (Z)-

Cat. No. B1663471
M. Wt: 228.33 g/mol
InChI Key: IYQDIWRBEQWANY-ZROIWOOFSA-N
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Description

Falintolol, (Z)-, is a new β-adrenergic antagonist . It is characterized by the presence of an oxime function . It exists in a racemic form as a mixture of syn- and anti- isomers .


Molecular Structure Analysis

The molecular structure of Falintolol, (Z)-, is characterized by the presence of an oxime function . The molecular formula is C12H24N2O2 . The molecular weight is 228.33 .


Physical And Chemical Properties Analysis

Falintolol, (Z)-, has a molecular weight of 228.33 and a molecular formula of C12H24N2O2 . It exists in a racemic form as a mixture of syn- and anti- isomers .

Scientific Research Applications

  • Gas Chromatography for Isomer Resolution :

    • Falintolol, a beta-adrenergic antagonist, exists as a racemic mixture of syn- and anti-isomers. A gas chromatographic method was developed for resolving these geometric isomers and quantifying falintolol in blood. This method is significant for pharmacokinetic studies and enhances understanding of the drug’s behavior in biological systems (Himber et al., 1987).
  • Ophthalmic Applications :

    • Falintolol was studied for its effects in reducing intraocular pressure in rabbits with ocular hypertension, suggesting its potential use in glaucoma therapy. The study highlighted falintolol's efficacy and its transport through the cornea, emphasizing its promise as a topical treatment for glaucoma (Himber et al., 1987).
  • Development of Low Molecular Weight Prodrugs :

    • Research on falintolol led to the creation of low molecular weight prodrugs through regioselective acylation. These prodrugs, designed for enhanced efficiency in glaucoma treatment, demonstrate the adaptability of falintolol for therapeutic applications (Bensimon et al., 1989).
  • Synthesis of Chiral and Isomeric Derivatives :

    • The synthesis of R-(+) and S-(-) isomers of falintolol was accomplished, contributing to the understanding of structure-activity relationships in beta-adrenergic blocking properties. This research provides insights into the chemical versatility of falintolol and its pharmacological potential (Bouzoubaa et al., 1985).
  • Pharmacokinetics Following Ocular Administration :

    • The pharmacokinetics of falintolol, including its absorption, distribution, and elimination from tissues and organs, were studied in albino rabbits. This research is crucial for understanding the systemic impact of falintolol when used as an ophthalmic solution (Andermann et al., 1989).
  • Delta 2-Isoxazoline Derivatives as Beta-Adrenergic Antagonists :

    • A study on Delta 2-isoxazoline derivatives, structurally related to falintolol, explored their binding affinity to beta-adrenergic receptors. This research aids in understanding the broader spectrum of beta-adrenergic antagonists and their potential therapeutic applications (Conti et al., 1998).
  • In Vitro Corneal Toxicity Evaluation :

    • The toxicity of falintolol was evaluated in vitro on bovine corneal epithelium and in vivo on rabbit cornea. This study helps in assessing the safety profile of falintolol when used in ophthalmic applications (Himber et al., 1985).

properties

IUPAC Name

1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQDIWRBEQWANY-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(CNC(C)(C)C)O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC(CNC(C)(C)C)O)/C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Falintolol, (Z)-

CAS RN

106401-52-9
Record name Falintolol, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FALINTOLOL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82MXJ61S2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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